molecular formula C13H25ClN2O B7928264 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide

Cat. No.: B7928264
M. Wt: 260.80 g/mol
InChI Key: NIYYNJKVKKICPV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethylamino group, and an isopropyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide typically involves multiple steps. One common method includes the reaction of 2-dimethylamino-cyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anesthetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide
  • 2-Chloro-N-(2-dimethylamino-cyclohexyl)-acetamide

Uniqueness

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide is unique due to its specific structural features, such as the isopropyl group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)cyclohexyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClN2O/c1-10(2)16(13(17)9-14)12-8-6-5-7-11(12)15(3)4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYYNJKVKKICPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1N(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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